2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid
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Overview
Description
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a cyclopenta[b]pyridine moiety, makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further analyzed using techniques like X-ray structural analysis .
Scientific Research Applications
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid involves its interaction with molecular targets such as protein kinases. The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . This dual mechanism enhances its efficacy as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid is unique due to its difluoroacetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12,9(14)15)7-4-3-6-2-1-5-13-8(6)7/h1-2,5,7H,3-4H2,(H,14,15) |
InChI Key |
TYYIYWZXILBROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(C(=O)O)(F)F)N=CC=C2 |
Origin of Product |
United States |
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